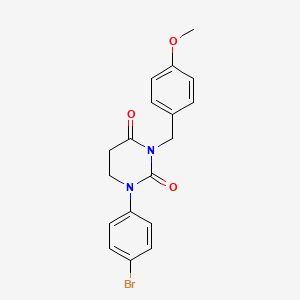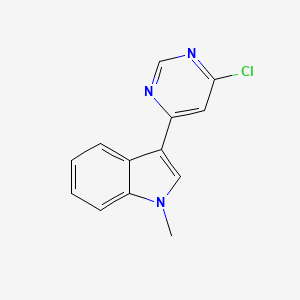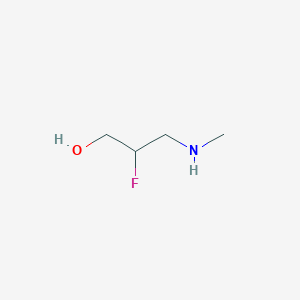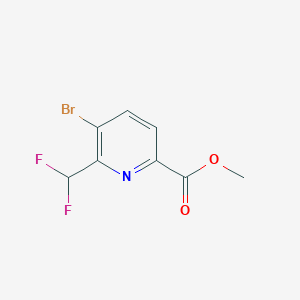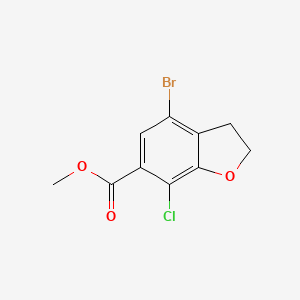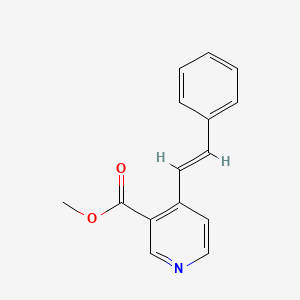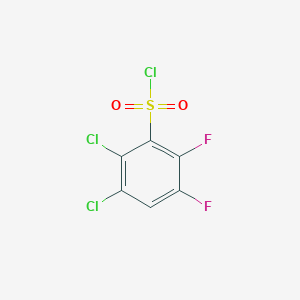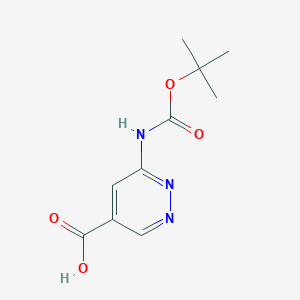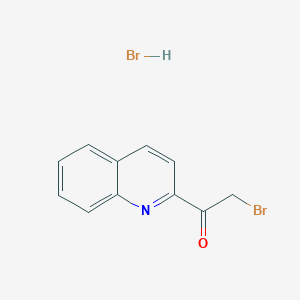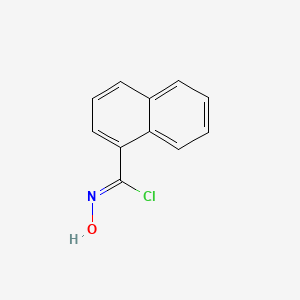
N-Hydroxy-1-naphthimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1-naphthimidoyl chloride is an organic compound with the molecular formula C₁₁H₈ClNO It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an imidoyl chloride group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxy-1-naphthimidoyl chloride can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triethylamine, acetic acid, and various nucleophiles. Reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include substituted naphthalimides, spirocyclic compounds, and various derivatives depending on the nucleophiles and reaction conditions used .
Aplicaciones Científicas De Investigación
N-Hydroxy-1-naphthimidoyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-hydroxy-1-naphthimidoyl chloride involves its ability to form reactive intermediates that can interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imidoyl chloride group can undergo substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-hydroxy-1-naphthimidoyl chloride include:
- N-Hydroxy-2-naphthimidoyl chloride
- N-Hydroxy-1-naphthylamine
- N-Hydroxy-1-naphthalimide
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to form spirocyclic structures and its applications in bioimaging and medicinal chemistry set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
(1Z)-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H/b13-11- |
Clave InChI |
VDSBIVTXOOTQIP-QBFSEMIESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


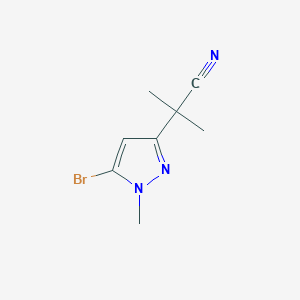
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

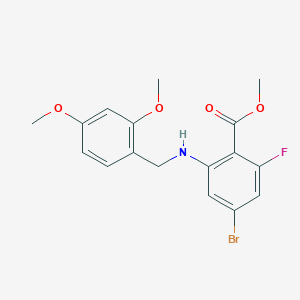
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
